molecular formula C16H24N2OS B4628566 N-CYCLOOCTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-CYCLOOCTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4628566
M. Wt: 292.4 g/mol
InChI Key: WXHQKJPMWJWRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound belonging to the class of urea derivatives. This compound is characterized by the presence of a cyclooctyl group and a 3-(methylsulfanyl)phenyl group attached to the urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. In this case, cyclooctylamine reacts with 3-(methylsulfanyl)phenyl isocyanate under mild conditions to form the desired urea derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea moiety or the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to its specific combination of a cyclooctyl group and a 3-(methylsulfanyl)phenyl group attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-cyclooctyl-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-20-15-11-7-10-14(12-15)18-16(19)17-13-8-5-3-2-4-6-9-13/h7,10-13H,2-6,8-9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHQKJPMWJWRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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